Exophilin A

Antimicrobial Susceptibility Testing Gram-positive bacteria Marine Natural Products

Exophilin A is a naturally occurring antibacterial compound produced by the marine-derived fungus Exophiala pisciphila NI10102. Chemically, it is a homotrimeric polyester composed of three identical (3R,5R)-3,5-dihydroxydecanoic acid units linked via ester bonds, giving it a molecular formula of C30H56O10 and a molecular weight of 576.76 g/mol.

Molecular Formula C30H56O10
Molecular Weight 576.8 g/mol
Cat. No. B1240679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameExophilin A
Synonymsexophilin A
Molecular FormulaC30H56O10
Molecular Weight576.8 g/mol
Structural Identifiers
SMILESCCCCCC(CC(CC(=O)OC(CCCCC)CC(CC(=O)OC(CCCCC)CC(CC(=O)O)O)O)O)O
InChIInChI=1S/C30H56O10/c1-4-7-10-13-22(31)16-23(32)20-29(37)40-27(15-12-9-6-3)18-25(34)21-30(38)39-26(14-11-8-5-2)17-24(33)19-28(35)36/h22-27,31-34H,4-21H2,1-3H3,(H,35,36)/t22-,23-,24-,25-,26-,27-/m1/s1
InChIKeyRZQNQMRSGMXXMH-ZRRJEQDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Exophilin A: A Marine-Derived Polyester Antibiotic from Exophiala pisciphila


Exophilin A is a naturally occurring antibacterial compound produced by the marine-derived fungus Exophiala pisciphila NI10102. Chemically, it is a homotrimeric polyester composed of three identical (3R,5R)-3,5-dihydroxydecanoic acid units linked via ester bonds, giving it a molecular formula of C30H56O10 and a molecular weight of 576.76 g/mol [1]. Its activity spectrum is specifically restricted to Gram-positive bacteria, with no reported activity against Gram-negative organisms [1].

Activity Spectrum
Gram-positive selective screening
No Gram-negative activity reported
Structural Class
Homotrimeric polyester scaffold
Unique chemical template for derivatization
Sourcing Profile
Specialty procurement workflow
Synthetic challenge; long lead times

Beyond Broad-Spectrum: Why Exophilin A's Selective Gram-Positive Activity Defines Its Niche


In antimicrobial research, the choice of a specific compound is often dictated by its spectrum of activity. Exophilin A is characterized by its stringent activity exclusively against Gram-positive bacteria [1]. This is a critical differentiator from many broad-spectrum or Gram-negative-targeting antibiotics, such as the marine-derived thiomarinols or the macrolactam fluvirucins [1][2]. This selectivity is not merely an attribute but a defining feature for its application in targeted discovery campaigns where the goal is to identify compounds with a narrow spectrum for specific Gram-positive pathogens or as a tool compound to study Gram-positive-specific cellular processes. Substituting Exophilin A with a general Gram-positive active agent would not guarantee this same specific profile, and the underlying molecular mechanism for this selectivity, which may involve interactions with unique Gram-positive cell wall components, would be lost.

1
Broad-spectrum agents shift model context
General Gram-positive antibiotics may suppress both target and non-target populations, altering microbiome-study endpoints.
2
Alternative scaffolds lack polyester architecture
Common antibiotic classes do not provide the homotrimeric ester template needed for scaffold-hopping or polyester synthesis programs.
3
Readily available compounds mask procurement constraints
Using an off-the-shelf substitute may lead to unrealistic project timelines; Exophilin A sourcing requires multi-month lead-time planning.

Quantitative Differentiators for Exophilin A: Data-Driven Evidence for Scientific Selection


Exophilin A's Gram-Selective Antibacterial Spectrum: A Clear Differentiator

Exophilin A's most pronounced and validated point of differentiation is its exclusive activity against Gram-positive bacteria. This was demonstrated in the original discovery paper, where it showed activity against a panel of test organisms. The compound did not exhibit any growth inhibition against Gram-negative bacteria. [1]

Spectrum Selectivity
Class-level inference
Qualitative difference: exclusive Gram-positive spectrum vs. broad or mixed spectra of marine-derived comparators.
Supports antimicrobial screening context for targeted Gram-positive programs.
Data to verify with specific MIC panel under standardized conditions.
Antimicrobial Susceptibility Testing Gram-positive bacteria Marine Natural Products

Unique Homotrimeric Polyester Architecture: Chemical Distinction for Synthesis and Derivatization

The absolute stereochemical structure of Exophilin A is a homotrimeric polyester of (3R,5R)-3,5-dihydroxydecanoic acid. This specific architecture is unique among known antibiotics and has been cited as a primary synthetic challenge. This contrasts sharply with common antibiotic classes like beta-lactams, macrolides, or glycopeptides. [1]

Molecular Architecture
Supporting evidence
Homotrimer of (3R,5R)-3,5-dihydroxydecanoic acid; a unique polyester scaffold not shared by major antibiotic classes.
Novel scaffold for synthesis and medicinal chemistry exploration.
Structure confirmed via NMR, MS, and degradation studies.
Chemical Structure Polyester Natural Product Synthesis

Synthesis Feasibility: A Documented Challenge Compared to Other Natural Products

As of 2009, the total synthesis of Exophilin A remained an unmet challenge, a fact documented in a synthetic methodology paper. The paper's authors developed chiral building blocks and demonstrated their utility by constructing verbalactone but explicitly noted that 'Exophilin A has not been synthesized to date.' [1]

Synthetic Tractability
Supporting evidence
Total synthesis unreported as of 2009; more challenging than the related compound verbalactone.
Impacts sourcing strategy and research timeline decisions.
Feasibility assessment based on published literature review.
Total Synthesis Organic Chemistry Chiral Building Blocks

Commercial Availability: Distinctive Lead Times Impact Procurement Planning

Exophilin A is available from a limited number of specialty chemical vendors, and its procurement is characterized by a significant lead time. For example, one vendor, TargetMol, lists a lead time of 10-14 weeks for standard quantities of 10 mg or 50 mg. [1] This is a practical, quantifiable differentiator compared to readily available, off-the-shelf antibiotics.

Lead Time
Supporting evidence
10–14 weeks lead time for standard quantities vs. 1–2 days for common antibiotics.
Requires multi-month procurement planning.
Source: specialty research chemical supplier listing.
Procurement Specialty Chemicals Lead Time

Strategic Application Scenarios for Exophilin A in Discovery and Development


Chemical Biology: A Scaffold for Novel Polyester Antibiotic Development

Given its unique homotrimeric polyester structure [1], Exophilin A serves as a prime starting scaffold for medicinal chemistry programs aiming to explore new chemical space for antimicrobials. Its synthetic challenge [2] also makes it an attractive target for developing new synthetic methodologies.

Gram-Positive Selective Probe in Microbiome Studies

Exophilin A's exclusive activity against Gram-positive bacteria [1] makes it a valuable tool compound for in vitro studies designed to selectively deplete or modulate Gram-positive populations in mixed microbial communities, allowing for the specific study of their role without affecting Gram-negative counterparts.

Advanced Synthesis and Derivatization Research

The documented difficulty of its total synthesis [1] positions Exophilin A as a benchmark target for advanced organic synthesis groups. Achieving its total synthesis or developing a practical semi-synthetic route from fermentation could be a significant scientific achievement in itself, validating new synthetic strategies.

Specialized Antibacterial Screening and Target Identification

Exophilin A's activity, though not defined by a specific MIC [1], is a key differentiator in screening campaigns. Its narrow spectrum makes it a high-value compound for inclusion in phenotypic screens against Gram-positive pathogens, where its unique mechanism of action could be deconvoluted to reveal novel antibacterial targets.

Application
Selection Property
Validation Focus
Polyester antibiotic scaffold development
Unique homotrimeric ester architecture
Synthetic methodology and scaffold-hopping potential
Microbiome community modulation
Exclusive Gram-positive activity spectrum
Selective depletion without Gram-negative disruption
Advanced total synthesis target
Documented synthetic challenge
Benchmark target for new synthetic strategy validation
Gram-positive phenotypic screening
Narrow-spectrum antimicrobial screening context
Mechanism-of-action deconvolution and target identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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